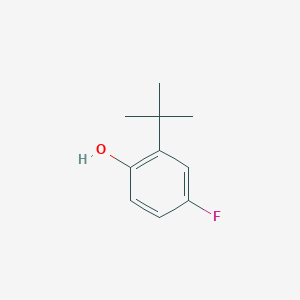

2-Tert-butyl-4-fluorophenol

Übersicht

Beschreibung

2-Tert-butyl-4-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a benzene ring

Wirkmechanismus

Target of Action

Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .

Mode of Action

It’s known that the compound has antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . It can neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .

Biochemical Pathways

The compound’s antioxidant properties suggest that it may be involved in pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

Similar compounds such as 2-tert-butyl-4-cyclohexyl nicotinate have been studied for their pharmacokinetics and metabolism .

Result of Action

Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .

Action Environment

Similar compounds such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) have been studied for their effects on the metabolome of flue-cured tobacco and rhizosphere microbial communities .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as 2,4-Ditert butyl phenol, have antioxidant effects . They are known to suppress oxidation effectively, preventing material degradation and disintegration

Cellular Effects

The cellular effects of 2-Tert-butyl-4-fluorophenol are also not fully known. Studies on similar compounds suggest that they can have significant effects on cells. For example, 2,4-Ditert butyl phenol has been found to inhibit cell growth . It is possible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-fluorophenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be carried out using a fluorinating agent like hydrogen fluoride or a fluorine gas under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Tert-butyl-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-4-fluorophenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals, including antioxidants and UV absorbers

Vergleich Mit ähnlichen Verbindungen

2,4-Di-tert-butylphenol: This compound has two tert-butyl groups and is used in the production of antioxidants and UV absorbers.

2-tert-Butylphenol: Similar to 2-tert-butyl-4-fluorophenol but lacks the fluorine atom, affecting its chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both a tert-butyl group and a fluorine atom, which confer distinct chemical and physical properties. These features make it valuable for specific applications where enhanced stability and lipophilicity are desired .

Biologische Aktivität

2-Tert-butyl-4-fluorophenol is an organic compound characterized by a tert-butyl group and a fluorine atom attached to a phenolic structure. Its chemical formula is with a molecular weight of 182.21 g/mol. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a potential therapeutic agent in treating bacterial infections. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound's antioxidant capabilities have also been investigated. It appears to scavenge free radicals effectively, thereby mitigating oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The phenolic structure allows for interactions with various enzymes, potentially inhibiting their activity.

- Cell Membrane Disruption : Its hydrophobic nature aids in penetrating cell membranes, causing structural damage to microbial cells.

- Cytokine Modulation : The compound may modulate signaling pathways involved in the inflammatory response, leading to decreased cytokine production.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a range of pathogens. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels compared to the control group. This suggests its potential as an anti-inflammatory agent.

Study 3: Antioxidant Properties

The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a scavenging activity comparable to that of standard antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl + Fluorine | Antimicrobial, Anti-inflammatory, Antioxidant |

| 2,4-Di-tert-butylphenol | Two tert-butyl groups | Stronger antioxidant properties |

| 3-Amino-4-tert-butylphenol | Amino group at the 3-position | Varying biological activity |

Eigenschaften

IUPAC Name |

2-tert-butyl-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCERNOPRZOOFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.